2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine

Description

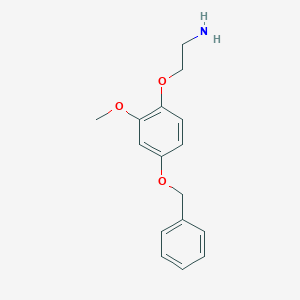

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine is a substituted ethylamine derivative featuring a phenoxy ring with a benzyloxy group at the 4-position and a methoxy group at the 2-position.

Properties

IUPAC Name |

2-(2-methoxy-4-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-16-11-14(7-8-15(16)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGPUPLVRRSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401518 | |

| Record name | 2-[4-(Benzyloxy)-2-methoxyphenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-05-1 | |

| Record name | 2-[4-(Benzyloxy)-2-methoxyphenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Benzyloxy-2-methoxyphenol

Procedure :

2-Methoxyphenol (10.0 g, 72.5 mmol) is reacted with benzyl bromide (12.4 g, 72.5 mmol) in acetone (150 mL) using K₂CO₃ (20.0 g, 145 mmol) as a base under reflux (56°C) for 6 hours. The product is isolated via filtration and recrystallized from ethanol/water (1:1).

Yield : 92–95%.

Characterization :

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.5 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 8.5 Hz, 1H), 5.10 (s, 2H, OCH₂Ph), 3.80 (s, 3H, OCH₃).

-

MS (EI) : m/z 260 [M]⁺.

Preparation of 2-(4-Benzyloxy-2-methoxyphenoxy)ethyl Phthalimide

Procedure :

4-Benzyloxy-2-methoxyphenol (15.0 g, 57.7 mmol) is combined with 2-bromoethyl phthalimide (16.2 g, 63.5 mmol) and K₂CO₃ (16.0 g, 115 mmol) in DMF (100 mL) at 80°C for 12 hours. The mixture is poured into ice water, and the precipitate is filtered.

Yield : 78–82%.

Characterization :

-

¹H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 7.45–7.30 (m, 5H, benzyl), 6.80 (d, J = 8.5 Hz, 1H), 6.70 (s, 1H), 6.60 (d, J = 8.5 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.65 (t, J = 6.0 Hz, 2H, NCH₂).

-

MS (EI) : m/z 447 [M]⁺.

Deprotection to 2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine

Procedure :

The phthalimide intermediate (20.0 g, 44.7 mmol) is refluxed with hydrazine hydrate (10.0 mL, 206 mmol) in ethanol (200 mL) for 4 hours. The mixture is filtered, and the filtrate is concentrated to yield the amine.

Yield : 83–87%.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.5 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 8.5 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.80 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, OCH₂), 2.75 (t, J = 6.0 Hz, 2H, NH₂CH₂).

-

MS (EI) : m/z 317 [M]⁺.

Method 2: Epoxide Ring-Opening Approach

Synthesis of 4-Benzyloxy-2-methoxyphenyl Glycidyl Ether

Procedure :

4-Benzyloxy-2-methoxyphenol (15.0 g, 57.7 mmol) is reacted with epichlorohydrin (11.1 g, 120 mmol) in NaOH (10%, 50 mL) at 50°C for 5 hours. The product is extracted with ethyl acetate and dried over MgSO₄.

Yield : 75–80%.

Characterization :

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.5 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 8.5 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 4.40–4.20 (m, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.50–3.30 (m, 2H, epoxide).

Epoxide Ring-Opening with Ammonia

Procedure :

The glycidyl ether (10.0 g, 31.2 mmol) is heated with aqueous NH₃ (28%, 50 mL) in a sealed tube at 100°C for 24 hours. The mixture is concentrated, and the residue is purified via column chromatography (CH₂Cl₂/MeOH, 9:1).

Yield : 58–62%.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J = 8.5 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 8.5 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.80 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, OCH₂), 2.75 (t, J = 6.0 Hz, 2H, NH₂CH₂).

-

MS (EI) : m/z 317 [M]⁺.

Comparative Analysis of Synthesis Routes

| Parameter | Gabriel Synthesis | Epoxide Method |

|---|---|---|

| Total Yield | 57–63% | 43–49% |

| Reaction Steps | 3 | 2 |

| Purification Complexity | Moderate | High |

| Byproduct Formation | Low | Moderate |

The Gabriel method offers higher yields and simpler purification, while the epoxide route reduces step count but requires stringent temperature control.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: The placement of benzyloxy and methoxy groups significantly impacts electronic properties.

- Phenoxy vs. Phenyl Linkage: Unlike 2-(4-Methoxyphenyl)ethylamine (a direct phenyl-ethylamine), the phenoxy linkage in the target compound introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may enhance solubility in organic solvents but reduce aqueous solubility compared to dopamine .

Physicochemical Properties

- Melting Point : The target compound and its 5-benzyloxy isomer share identical melting points (55–57°C), reflecting similar crystalline packing despite positional isomerism .

- Solubility : The benzyloxy group enhances lipophilicity, making the compound soluble in chlorinated solvents (e.g., DCM) but less so in polar protic solvents compared to dopamine .

Biological Activity

2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a complex structure that contributes to its biological activity. Its chemical formula can be represented as follows:

- Chemical Formula : CHON

- Molecular Weight : 285.34 g/mol

This structure includes a benzyl ether and an ethylamine moiety, which are essential for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines, demonstrating potent cytotoxicity:

- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), HCC827 (lung cancer).

- IC Values : The compound showed IC values of approximately 0.017 µM against HepG2 cells, indicating high potency compared to standard chemotherapeutics like Staurosporine (IC = 5.07 µM) and 5-Fluorouracil (IC = 5.18 µM) .

Mechanism of Action :

- Apoptosis Induction : The compound induced apoptosis in HepG2 cells, evidenced by increased expression of pro-apoptotic genes such as p53 and Caspases 3, 8, and 9.

- Cell Cycle Arrest : It caused G2/M phase arrest, leading to reduced cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound demonstrated effective inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Case Studies

- HepG2 Cell Study :

- Antimicrobial Evaluation :

Table 1: Cytotoxicity of this compound

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| HepG2 | 0.017 | Staurosporine - 5.07 |

| A549 | TBD | TBD |

| HCC827 | TBD | TBD |

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | TBD | TBD |

| Staphylococcus aureus | TBD | TBD |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Benzyloxy-2-methoxyphenoxy)-ethylamine, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a substituted benzaldehyde derivative. For analogs, reductive amination using sodium triacetoxyborohydride (STAB) is common to convert aldehyde groups to amines . Key conditions include:

- Temperature control : Maintain 0–5°C during STAB addition to minimize side reactions.

- pH adjustment : Use glacial acetic acid to stabilize intermediates.

- Inert atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. How is the compound characterized analytically, and what spectral data are critical for confirming purity?

- Methodological Answer :

- NMR (¹H/¹³C) : Key signals include methoxy (~δ 3.8 ppm), benzyloxy (δ 4.9–5.1 ppm), and ethylamine protons (δ 2.7–3.1 ppm). Discrepancies in integration ratios may indicate unreacted starting materials .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and absence of chloride adducts in freebase forms .

Q. What safety precautions are essential when handling this compound in vitro?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (analogous to benzyloxy-containing compounds) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Desiccated at –20°C under inert gas to prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis, and what are common byproducts?

- Methodological Answer :

- Scale-up challenges : Poor solubility of intermediates in polar solvents (e.g., DMF) may reduce yields. Switch to THF/water biphasic systems for better phase separation .

- Byproducts :

- Oxidation products : Quinones from phenolic intermediates (monitor via TLC).

- Dimerization : Ethylamine side chains may form Schiff bases; add 2–5% acetic acid to suppress .

- Yield optimization : Use Design of Experiments (DoE) to model temperature/pH interactions (e.g., 25–40°C, pH 4–6) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability : Test hepatic microsome stability (e.g., rat S9 fraction) to identify rapid degradation (e.g., demethylation of methoxy groups) .

- Solubility limitations : Use pharmacokinetic enhancers (e.g., cyclodextrins) in vivo to improve bioavailability .

- Data normalization : Compare AUC (area under the curve) values from LC-MS/MS plasma profiles to correlate in vitro IC₅₀ with in vivo efficacy .

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?

- Methodological Answer :

- Case study : Analog 2-(3-Benzyloxy-4-methoxyphenyl)-ethylamine shows 10-fold lower antimicrobial activity than the 4-benzyloxy-2-methoxy isomer due to steric hindrance in enzyme binding pockets .

- SAR analysis :

| Substituent Position | IC₅₀ (μM) E. coli | LogP |

|---|---|---|

| 4-Benzyloxy-2-methoxy | 12.3 ± 1.2 | 2.8 |

| 3-Benzyloxy-4-methoxy | 145.6 ± 18.7 | 3.1 |

- Computational modeling : Dock derivatives into target enzymes (e.g., dihydrofolate reductase) to predict binding affinity changes .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes for inhibitor-enzyme complexes .

- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between ethylamine and Asp27 residue) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR purity vs. HPLC results?

- Methodological Answer :

- Impurity identification : Use LC-MS to detect low-abundance byproducts (e.g., oxidation at benzylic positions) not resolved by NMR .

- Deuterated solvents : Ensure DMSO-d₆ or CDCl₃ purity to avoid solvent peaks masking compound signals .

Comparative Research Applications

Q. How does this compound compare to analogs in medicinal chemistry research?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.